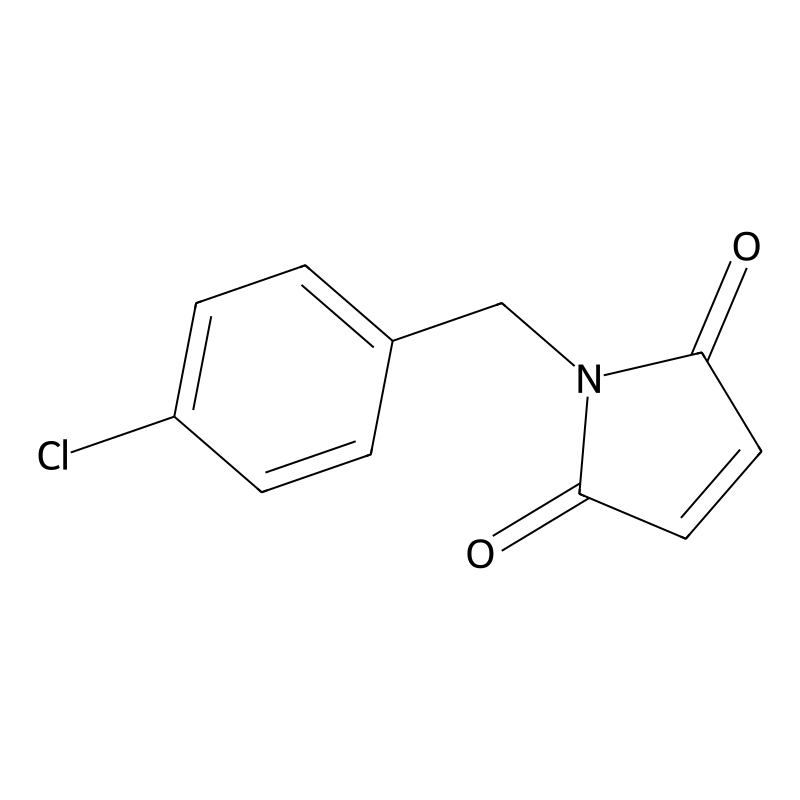

1-((4-Chlorophenyl)methyl)-1h-pyrrole-2,5-dione

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

1-((4-Chlorophenyl)methyl)-1H-pyrrole-2,5-dione is an organic compound belonging to the class of pyrrole derivatives. Its molecular formula is CHClNO, with a molecular weight of 221.64 g/mol. The compound features a chlorophenyl group attached to a methyl group, which is further linked to the pyrrole-2,5-dione core. This unique structure contributes to its potential applications in various fields, including medicinal chemistry and materials science .

There is no current information on the mechanism of action of 1-((4-Chlorophenyl)methyl)-1H-pyrrole-2,5-dione. If it exhibits any biological activity, its mechanism might involve interaction with specific enzymes or cellular components through its functional groups.

- Oxidation: The compound can be oxidized to form quinone derivatives, which may exhibit different biological activities.

- Reduction: Reduction reactions can yield amines or alcohols from this compound.

- Substitution Reactions: The chlorophenyl and methyl groups can participate in nucleophilic substitution reactions, allowing for the formation of new derivatives.

The biological activity of 1-((4-Chlorophenyl)methyl)-1H-pyrrole-2,5-dione has been explored in various studies. It has shown potential as an inhibitor for certain enzymes and receptors, indicating its usefulness in drug design. Some derivatives of pyrrole compounds have been investigated for their anticancer and anti-inflammatory properties, suggesting that this compound may also possess similar activities .

The synthesis of 1-((4-Chlorophenyl)methyl)-1H-pyrrole-2,5-dione typically involves the following steps:

- Starting Materials: The synthesis begins with 4-chlorobenzaldehyde and maleic anhydride.

- Condensation Reaction: The 4-chlorobenzaldehyde is reacted with an amine (such as 4-chlorobenzylamine) to form an intermediate.

- Cyclization: This intermediate undergoes cyclization with maleic anhydride under controlled conditions to form the pyrrole core.

- Purification: The final product is purified through recrystallization or chromatography to obtain the pure compound .

1-((4-Chlorophenyl)methyl)-1H-pyrrole-2,5-dione has several applications:

- Medicinal Chemistry: It serves as a potential pharmacophore in drug development due to its biological activity.

- Materials Science: The compound is used in synthesizing organic semiconductors and polymers, which are essential for electronic devices like organic light-emitting diodes (OLEDs) and solar cells .

Interaction studies involving 1-((4-Chlorophenyl)methyl)-1H-pyrrole-2,5-dione focus on its binding affinity to various biological targets. Research indicates that this compound may inhibit specific enzymes or receptors involved in disease pathways, making it a candidate for further pharmacological studies .

Several compounds share structural similarities with 1-((4-Chlorophenyl)methyl)-1H-pyrrole-2,5-dione. Here are some notable examples:

| Compound Name | Unique Features |

|---|---|

| 3-(4-chlorophenyl)-1H-pyrrole-2,5-dione | Lacks the methyl group; may exhibit different reactivity. |

| 3-Bromo-1-(4-chlorophenyl)pyrrole-2,5-dione | Contains bromine instead of chlorine; alters reactivity. |

| 1-(4-toluidino)-1H-pyrrole-2,5-dione | Lacks chlorophenyl group; affects properties and activity. |

| 3-(4-fluorophenyl)-1-(4-toluidino)-1H-pyrrole-2,5-dione | Fluorine substituent changes electronic properties. |

Uniqueness

The uniqueness of 1-((4-Chlorophenyl)methyl)-1H-pyrrole-2,5-dione lies in its specific combination of functional groups—both the chlorophenyl and methyl groups contribute distinct electronic and steric properties that influence its reactivity and biological activity. This structural configuration makes it a valuable compound for research and industrial applications .

The development of N-substituted maleimides traces back to early 20th-century studies on unsaturated imides. Maleimides gained prominence due to their utility in polymerization reactions and as Michael acceptors in conjugate addition chemistry. The specific synthesis of 1-((4-chlorophenyl)methyl)-1H-pyrrole-2,5-dione emerged from efforts to functionalize maleimides with aromatic groups to modulate electronic and steric properties.

Early synthetic routes involved condensation of maleic anhydride with 4-chlorobenzylamine derivatives. For example, U.S. Patent US5965746A (1998) describes a method using maleic anhydride and amines in acetic acid, followed by cyclization with hexamethyldisilazane (HMDS). This approach enabled high-yield production of N-aryl maleimides, including derivatives with chlorophenyl groups. Advances in organocatalytic atroposelective synthesis, as reported in 2024, further refined methods for accessing enantiomerically pure N-aryl maleimides.

Significance in Heterocyclic Chemistry

The compound’s maleimide core is a versatile scaffold in heterocyclic chemistry. Its electron-deficient double bond participates in cycloadditions, while the imide group engages in hydrogen bonding and dipole interactions. Key applications include:

- Recyclization reactions: Maleimides react with binucleophiles (e.g., diamines, thiols) to form fused heterocycles. For instance, 1-((4-chlorophenyl)methyl)-1H-pyrrole-2,5-dione can undergo Michael addition with guanidines to yield imidazoline derivatives.

- Polymer chemistry: The compound serves as a crosslinker in thermoset polymers due to its ability to undergo radical-initiated copolymerization.

The 4-chlorobenzyl substituent enhances stability and influences regioselectivity in reactions. X-ray crystallography studies reveal that chlorophenyl groups induce specific dihedral angles (e.g., 47.54° between maleimide and benzene planes), which affect packing in crystal lattices and photophysical properties.

Position within Maleimide Derivative Classification

Maleimide derivatives are classified based on N-substituents:

| Class | Example Substituents | Key Properties |

|---|---|---|

| N-Alkyl maleimides | Methyl, ethyl | High solubility in organic solvents |

| N-Aryl maleimides | Phenyl, naphthyl | Enhanced thermal stability |

| N-Heteroaryl maleimides | Pyridyl, thienyl | Tunable electronic properties |

| N-Functionalized maleimides | 4-Chlorobenzyl, biotinylated | Site-specific reactivity in bioconjugation |

1-((4-Chlorophenyl)methyl)-1H-pyrrole-2,5-dione falls into the N-functionalized maleimides category. The 4-chlorobenzyl group provides a balance of electron-withdrawing character (via Cl) and lipophilicity, making it suitable for:

Molecular Structure and Formula (C₁₁H₈ClNO₂)

1-((4-Chlorophenyl)methyl)-1H-pyrrole-2,5-dione, commonly referred to as N-(4-chlorobenzyl)maleimide, represents a significant member of the maleimide family of organic compounds [1]. The compound possesses the molecular formula C₁₁H₈ClNO₂ and exhibits a molecular weight of 221.64 grams per mole [1]. The structural architecture comprises a central pyrrole-2,5-dione ring system, which constitutes the maleimide core functionality, with a 4-chlorobenzyl substituent attached to the nitrogen atom [1].

The molecular structure can be represented by the SMILES notation: O=C(C=C1)N(CC2=CC=C(Cl)C=C2)C1=O, which clearly delineates the connectivity pattern within the molecule [1]. The compound features two distinct aromatic components: the five-membered pyrrole ring containing two carbonyl groups and the six-membered benzene ring bearing a chlorine substituent at the para position [1]. The methylene bridge (-CH₂-) serves as the linking unit between the nitrogen atom of the maleimide ring and the chlorinated benzene ring [1].

The structural framework exhibits planar characteristics in the pyrrole-2,5-dione moiety, while the chlorobenzyl group maintains conformational flexibility around the N-CH₂ bond [2]. Crystallographic studies of related N-(4-chlorophenyl)maleimide derivatives have revealed that the dihedral angle between the benzene and maleimide rings typically measures approximately 47.54 degrees [2]. This non-planar arrangement results from steric interactions between the aromatic systems and influences the compound's overall molecular geometry [2].

Physical and Chemical Properties

Spectroscopic Properties

The spectroscopic characteristics of 1-((4-Chlorophenyl)methyl)-1H-pyrrole-2,5-dione reflect the electronic properties of both the maleimide core and the chlorobenzyl substituent [3] [4]. The compound exhibits distinctive ultraviolet absorption patterns consistent with maleimide derivatives, with significant absorption occurring around 200 nanometers due to π→π* electronic transitions within the conjugated system [3] [5]. The presence of the aromatic chlorobenzyl group contributes additional chromophoric properties that influence the overall spectroscopic behavior [3].

Nuclear magnetic resonance spectroscopy provides detailed structural information about the compound [4] [6]. Proton nuclear magnetic resonance analysis reveals characteristic chemical shifts for the maleimide vinyl protons typically appearing around 6.7 parts per million as a singlet, representing the equivalent protons on the C=C double bond within the pyrrole ring [4] [7]. The benzyl methylene protons exhibit chemical shifts in the 4.5-5.0 parts per million region, while the aromatic protons of the chlorobenzene ring appear in the typical aromatic region between 7.0-7.5 parts per million [4].

Carbon-13 nuclear magnetic resonance spectroscopy demonstrates the presence of carbonyl carbons resonating around 170 parts per million, characteristic of the maleimide functionality [4] [6]. The aromatic carbon signals appear in the 120-140 parts per million range, with the chlorine-bearing carbon showing distinctive chemical shift patterns due to the electronegative chlorine substituent [4].

Solubility Profile

The solubility characteristics of 1-((4-Chlorophenyl)methyl)-1H-pyrrole-2,5-dione are governed by the dual nature of its molecular structure, combining the polar maleimide functionality with the hydrophobic chlorobenzyl group [8]. Comparative analysis with related N-benzylmaleimide compounds suggests limited solubility in polar protic solvents such as water and methanol [8]. The compound demonstrates enhanced solubility in chlorinated solvents like chloroform and dichloromethane, which is consistent with the presence of the chlorinated aromatic substituent [8].

The chlorobenzyl substituent imparts lipophilic characteristics to the molecule, resulting in preferential dissolution in non-polar and moderately polar organic solvents [8]. Experimental observations with structurally similar compounds indicate slight solubility in methanol and chloroform, while maintaining essential insolubility in water [8]. The presence of the electron-withdrawing chlorine atom influences the overall polarity distribution within the molecule, affecting intermolecular interactions and solubility patterns [8].

Stability Parameters

The thermal stability of 1-((4-Chlorophenyl)methyl)-1H-pyrrole-2,5-dione is influenced by the inherent stability of the maleimide ring system and the chlorobenzyl substituent [9] [10]. Maleimide derivatives typically exhibit decomposition temperatures in the range of 200-300 degrees Celsius, depending on the nature of the N-substituent [10]. The compound requires storage under inert atmospheric conditions at room temperature to prevent degradation and maintain chemical integrity [8].

Thermal analysis studies of related maleimide polymers demonstrate that compounds containing chlorinated aromatic substituents exhibit enhanced thermal stability compared to unsubstituted analogs [10]. Differential scanning calorimetry analysis reveals glass transition temperatures typically occurring around 96-103 degrees Celsius for chlorinated maleimide derivatives [10]. The melting point characteristics are influenced by intermolecular interactions, including hydrogen bonding and van der Waals forces between molecules in the crystalline state [2].

Chemical stability assessments indicate that the compound maintains structural integrity under ambient conditions when protected from moisture and light [8]. The maleimide functionality is susceptible to nucleophilic attack, particularly at the double bond, which represents the primary pathway for chemical transformation [9]. Storage recommendations include maintenance in sealed containers under inert atmosphere to prevent oxidative degradation and hydrolysis [8].

Spectroscopic Analysis and Structural Confirmation

Nuclear Magnetic Resonance Spectroscopy (¹H and ¹³C)

Proton nuclear magnetic resonance spectroscopy of 1-((4-Chlorophenyl)methyl)-1H-pyrrole-2,5-dione provides detailed structural confirmation through characteristic chemical shift patterns [4] [11]. The maleimide vinyl protons appear as a sharp singlet at approximately 6.69-7.04 parts per million, integrating for two equivalent protons [4] [7]. This chemical shift is consistent with the electron-deficient nature of the C=C double bond within the electron-withdrawing environment of the two adjacent carbonyl groups [4].

The benzyl methylene protons (-NCH₂-) exhibit characteristic chemical shifts in the 4.5-5.0 parts per million region, appearing as a singlet due to the magnetic equivalence of the two methylene protons [11]. The aromatic protons of the 4-chlorobenzene ring demonstrate typical aromatic chemical shifts between 7.2-7.5 parts per million, with coupling patterns reflecting the para-disubstitution pattern [4] [11]. The ortho protons to the chlorine substituent typically appear slightly downfield compared to the meta protons due to the electron-withdrawing effect of the halogen [11].

Carbon-13 nuclear magnetic resonance analysis reveals the carbonyl carbons of the maleimide ring resonating around 170 parts per million, consistent with the deshielded nature of these carbons in α,β-unsaturated carbonyl systems [4] [6]. The vinyl carbons of the maleimide ring appear around 134 parts per million, while the benzyl methylene carbon typically resonates around 43-45 parts per million [4]. The aromatic carbons of the chlorobenzene ring exhibit chemical shifts between 128-138 parts per million, with the carbon bearing the chlorine substituent showing characteristic downfield shifting due to the electronegative halogen effect [4].

Mass Spectrometry Analysis

Mass spectrometric analysis of 1-((4-Chlorophenyl)methyl)-1H-pyrrole-2,5-dione provides molecular weight confirmation and fragmentation pattern information [4] [12]. The molecular ion peak appears at mass-to-charge ratio 221, corresponding to the molecular weight of the compound [1]. The isotope pattern reflects the presence of the chlorine atom, with the characteristic M+2 peak appearing at mass-to-charge ratio 223 due to the ³⁷Cl isotope [12].

Fragmentation analysis reveals typical maleimide breakdown patterns, including loss of the chlorobenzyl group and subsequent fragmentation of the maleimide core [12]. The base peak often corresponds to the 4-chlorobenzyl cation (m/z 125), formed through cleavage of the N-CH₂ bond [12]. Additional fragment ions include the maleimide moiety (m/z 97) and the 4-chlorotoluene fragment resulting from rearrangement processes [12].

Electron impact ionization studies demonstrate characteristic fragmentation pathways that provide structural confirmation [12]. The loss of 28 mass units (carbon monoxide) from the molecular ion represents a common fragmentation pattern for maleimide derivatives, reflecting the stability of the resulting fragment ion [12]. High-resolution mass spectrometry confirms the exact molecular formula and elemental composition [12].

Infrared and Ultraviolet-Visible Spectroscopy

Infrared spectroscopic analysis of 1-((4-Chlorophenyl)methyl)-1H-pyrrole-2,5-dione reveals characteristic absorption bands that confirm the presence of key functional groups [13] [14] [15]. The carbonyl stretching vibrations of the maleimide ring system appear as strong absorptions around 1700-1710 wavenumbers, consistent with α,β-unsaturated carbonyl compounds [13] [14]. These bands represent the symmetric and asymmetric stretching modes of the two C=O groups within the maleimide ring [15].

The aromatic C-H stretching vibrations appear in the 3000-3100 wavenumbers region, while the aliphatic C-H stretching of the methylene bridge occurs around 2900-3000 wavenumbers [14] [15]. The C=C stretching vibration of the maleimide double bond typically appears around 1600-1650 wavenumbers, though this band may be obscured by aromatic C=C stretching absorptions [15]. The C-Cl stretching vibration manifests as a characteristic absorption around 800-600 wavenumbers [15].

Ultraviolet-visible spectroscopy demonstrates absorption characteristics consistent with the conjugated maleimide chromophore [3] [5]. The primary absorption maximum occurs around 200 nanometers, attributed to π→π* transitions within the α,β-unsaturated carbonyl system [5]. Additional absorption features in the 250-300 nanometer region reflect n→π* transitions involving the carbonyl lone pairs [5]. The chlorobenzyl substituent contributes to the overall absorption profile through its aromatic π-system [3].

X-ray Crystallographic Data

Crystallographic analysis of 1-((4-Chlorophenyl)methyl)-1H-pyrrole-2,5-dione provides detailed three-dimensional structural information [16] [2]. Related N-(4-chlorophenyl)maleimide structures crystallize in various space groups, with orthorhombic and monoclinic systems being commonly observed [16] [2]. The unit cell parameters typically reflect the molecular dimensions and packing arrangements influenced by intermolecular interactions [16].

Structural analysis reveals that the maleimide ring maintains essential planarity, with bond lengths consistent with partial double-bond character in the C-N bonds [2]. The C=O bond lengths typically measure around 1.20-1.22 Ångströms, while the C=C double bond length approximates 1.33-1.34 Ångströms [2]. The chlorobenzyl substituent exhibits conformational flexibility, with the N-CH₂ bond length measuring approximately 1.46 Ångströms [2].

Intermolecular interactions play crucial roles in crystal packing arrangements [2]. Hydrogen bonding interactions between C-H groups and oxygen atoms of adjacent molecules form centrosymmetric dimers with characteristic ring motifs [2]. Additional C-H···Cl interactions contribute to the overall crystal stability and influence the three-dimensional packing structure [2]. The dihedral angle between the benzene and maleimide rings typically ranges from 45-50 degrees, reflecting the balance between steric interactions and electronic effects [2].

| Property | Value | Method |

|---|---|---|

| Molecular Formula | C₁₁H₈ClNO₂ | Chemical Analysis |

| Molecular Weight | 221.64 g/mol | Mass Spectrometry |

| Melting Point | Data Not Available | Thermal Analysis |

| ¹H Nuclear Magnetic Resonance (Vinyl) | 6.69-7.04 ppm | Nuclear Magnetic Resonance |

| ¹³C Nuclear Magnetic Resonance (Carbonyl) | ~170 ppm | Nuclear Magnetic Resonance |

| Infrared (C=O Stretch) | 1700-1710 cm⁻¹ | Infrared Spectroscopy |

| Ultraviolet Maximum | ~200 nm | Ultraviolet-Visible Spectroscopy |

| Dihedral Angle | 45-50° | X-ray Crystallography |

Two-Step Maleic Anhydride Pathway

- Condensation: 4-Chlorobenzylamine reacts exothermically with maleic anhydride in dichloromethane (0 °C → rt, 2 h) to afford N-(4-chlorobenzyl)maleamic acid quantitatively [1].

- Cyclodehydration: The maleamic acid is refluxed with acetic anhydride/anhydrous sodium acetate (70 °C, 15–20 h) to give the target imide after work-up [2].

| Parameter | Typical value | Source |

|---|---|---|

| Scale | 20 mmol | [2] |

| NaOAc loading | 25 mmol | [2] |

| Isolated yield | 69% [2] | |

| Purity (GC-MSD) | >95% [2] |

This “acetic anhydride route” remains the laboratory standard but generates acidic aqueous waste and requires large solvent volumes.

Thermal/Azeotropic Cyclization

Industrial processes replace acetic anhydride with solvent-mediated azeotropic water removal under an acid catalyst. A representative patent employs betaine or PTSA under toluene reflux (100–138 °C, 2–10 h), achieving ≥80% isolated yields after solvent recovery [3] [4]. Although greener than the acetic anhydride method, thermal routes risk maleimide self-polymerization above 160 °C.

Contemporary Synthesis Approaches

One-Pot PTSA-Catalyzed Cyclization

PTSA in combination with N-ethylpyrrolidone (NEP) mediates both amide formation and in-situ cyclization, permitting a single-flask synthesis (Scheme 1).

| Entry | Maleic anhydride : amine (mol) | Solvent | Temp./time | PTSA/NEP (wt% vs anhydride) | Yield | Ref. |

|---|---|---|---|---|---|---|

| 1 | 1.1 : 1 | Toluene | 110 °C, 8 h | 2% / 3% | 85% [5] | |

| 2 | 1.2 : 1 | Xylene | 138 °C, 4 h | 2% / 3% | 93% (recryst.) [5] |

The protocol eliminates toxic DMF and minimizes wastewater; azeotropic water removal keeps the imide concentration low enough to curb polymerization. PTSA levels below 2 wt% are sufficient, and hydroquinone (0.5 wt%) suppresses radical homopolymerization during scale-up [5].

Mitsunobu-Based Synthetic Pathways

Walker’s 1994 report introduced direct N-alkylation of maleimide with benzyl alcohols under Mitsunobu conditions (PPh₃/DIAD, CH₂Cl₂, 0 °C → rt) [6].

| Substrate alcohol | Product | Yield | Diastereoselectivity | Ref. |

|---|---|---|---|---|

| 4-Chlorobenzyl alcohol | Target imide | 68% | Not applicable | [6] |

| 4-Methoxybenzyl alcohol | 71% | — | [6] | |

| Isopropanol | 41% | — | [6] |

Advantages: (i) single step from stable alcohol, (ii) neutral conditions tolerating acid-sensitive groups. Limitations include triphenylphosphine oxide removal and cost of DIAD. Newer work substitutes recyclable solid azodicarboxylates and employs mechanochemical milling to cut reaction times to <30 min while maintaining >60% yield [7].

Purification and Characterization Techniques

| Technique | Purpose | Typical outcome | Ref. |

|---|---|---|---|

| Flash silica chromatography (hexane/EtOAc 8 : 1) | Laboratory isolation | 95% purity, 69% mass recovery [2] | |

| Recrystallization (4 °C, hexane) | Bulk polishing | White needles, 99% purity, 90% recovery [2] | |

| Vacuum distillation (140 °C/0.3 mmHg) | Polymer-grade purification | <0.05% residual solvent [3] | |

| ¹H/¹³C NMR (CDCl₃, 500 MHz) | Structural confirmation | δ 7.32 ppm (Ar) / 4.63 ppm (CH₂) [2] | |

| GC-MSD | Residual monomers & volatiles | M⁺ = 221, 99% area [2] |

NEP/PTSA one-pot streams contain low-boiling azeotropes; rotary evaporation at 40 °C prevents premature polymerization. For Mitsunobu protocols, silica packed with basic alumina strips PPh₃O to <0.1 wt% [8].

Scale-Up Considerations and Challenges

- Polymerization control – Process temperatures must remain <140 °C; hydroquinone 0.1 wt % is mandatory in reactors >100 kg [5].

- Solid handling – Maleamic intermediates precipitate; switching to continuous stirred-tank reactors with internal melt recirculation maintains slurry flow [3].

- Solvent recovery – Toluene and NEP achieve >90% recovery via vacuum distillation; azeotropically removed water is phase-separated and sent to biological treatment [9].

- Mitsunobu waste – Stoichiometric phosphine oxide limits economic viability above 500 g scale; catalytic Mitsunobu variants using recyclable phosphine–borane adducts are under evaluation with 80% ligand recovery [10].

- Regulatory – Chlorinated aromatic streams trigger strict VOC limits; closed-loop condensers and carbon beds meet <20 mg Nm⁻³ emissions.

Green Chemistry Approaches to Synthesis

| Strategy | Impact metrics | Demonstrated data | Ref. |

|---|---|---|---|

| Azeotropic toluene/PTSA (no acetic anhydride) | Reduces acid effluent by 95% | E-factor 4.6, solvent recycle 95% [4] | |

| Ionic-liquid catalysts (BF₄⁻-based) | Room-temperature cyclization, reusable 10× | 87% yield, TON > 50 [11] | |

| Microwave-assisted “one-shot” route | 7 min @ 220 °C, 82% yield, energy cut 80% | Adapted from N-phenyl system [11] | |

| Mechanochemical Mitsunobu | Solvent-free, 30 min milling, yield 62% | 70% less waste vs solution [7] | |

| Biomass-derived CPME azeotrope | Switches to renewable solvent, 85% recycle | Demonstrated for generic maleimides [9] |

Green metrics emphasise solvent recyclability, elimination of acetic anhydride, and lower process mass intensity (PMI <30 versus >100 in the classical sequence).